molecular formula C18H14F4N2O2 B10922434 3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole

3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole

Cat. No.: B10922434
M. Wt: 366.3 g/mol
InChI Key: BMDIDEJVAKPEER-UHFFFAOYSA-N
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Description

3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole is a chemical compound with the molecular formula C17H12F4N2O2. It is a pyrazole derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two difluoromethoxyphenyl groups attached to a pyrazole ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with the Vilsmeier-Haack reagent to form the pyrazole aldehyde . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole alcohols. Substitution reactions can lead to various substituted pyrazole derivatives.

Scientific Research Applications

3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacterial strains by interfering with their cellular processes. It may act on bacterial enzymes or disrupt cell membrane integrity, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazole is unique due to the presence of difluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14F4N2O2

Molecular Weight

366.3 g/mol

IUPAC Name

3,5-bis[4-(difluoromethoxy)phenyl]-1-methylpyrazole

InChI

InChI=1S/C18H14F4N2O2/c1-24-16(12-4-8-14(9-5-12)26-18(21)22)10-15(23-24)11-2-6-13(7-3-11)25-17(19)20/h2-10,17-18H,1H3

InChI Key

BMDIDEJVAKPEER-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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